molecular formula C7H6O<br>C6H5CHO<br>C6H5CHO<br>C7H6O B042025 Benzaldehyde CAS No. 100-52-7

Benzaldehyde

Cat. No. B042025
CAS RN: 100-52-7
M. Wt: 106.12 g/mol
InChI Key: HUMNYLRZRPPJDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Innovative methods for benzaldehyde synthesis have been developed, focusing on sustainable and efficient processes. A notable advancement is the reactive distillation (RD) process for natural benzaldehyde synthesis, utilizing alkaline hydrolysis of cinnamaldehyde with β-cyclodextrin as a phase transfer catalyst. This method has demonstrated feasibility with significant reductions in capital and operational expenses, alongside a marked decrease in CO2 emissions (Li et al., 2018). Another approach involves the oxygenation of methylarenes to benzaldehyde derivatives in aqueous sulfuric acid, employing a polyoxometalate as an oxygen donor, yielding the product with over 95% efficiency without overoxidation (Sarma, Efremenko, & Neumann, 2015).

Molecular Structure Analysis

The molecular structure of benzaldehyde comprises a benzene ring attached to a formyl group, making it the simplest aromatic aldehyde. This structure is pivotal for its reactivity and properties, serving as a precursor for various chemical syntheses, including dyes, perfumes, and pharmaceuticals.

Chemical Reactions and Properties

Benzaldehyde undergoes numerous chemical reactions, reflective of its aldehyde functionality. It is involved in nucleophilic addition reactions, oxidation to benzoic acid, and as a substrate in the synthesis of alcohol derivatives through selective oxidation processes. For example, hypochlorite oxidation of benzyl alcohols under phase transfer catalysis selectively produces benzaldehyde with yields exceeding 90% (Bijudas et al., 2015).

Physical Properties Analysis

Benzaldehyde is a colorless liquid at room temperature, with a boiling point of 178°C. Its solubility in water is limited, but it is readily soluble in organic solvents. These physical properties are crucial for its industrial applications and influence its handling and storage requirements.

Chemical Properties Analysis

The chemical properties of benzaldehyde are dominated by the reactivity of the aldehyde group. It is prone to oxidation, can undergo condensation reactions, and serves as a key intermediate in various organic syntheses. Its ability to form Schiff bases and participate in the Cannizzaro reaction are particularly noteworthy, highlighting its versatility in chemical transformations.

Scientific Research Applications

  • Medical Applications :

    • Sickle Cell Disease Treatment : Substituted benzaldehydes can increase the oxygen affinity of human haemoglobin and inhibit sickle cell disease-related erythrocyte sickling. This suggests potential as a clinically useful anti-sickling agent (Beddell et al., 1984).
  • Chemical Synthesis :

    • Synthesis of Labeled Compounds : Functionalized 2H and 13C labeled benzaldehydes can be efficiently synthesized for use in natural products and pharmaceutical drugs (Boga et al., 2014).
    • Bio-Oil Surrogate Formulations : Benzaldehyde oxidation in a jet-stirred reactor produces compounds like CO, CO2, and phenol, with rapid formation of phenyl radicals. This supports its use in bio-oil surrogate formulations (Namysl et al., 2020).
  • Genotoxic Studies :

    • Effects on Drosophila Melanogaster : Benzaldehyde has genotoxic and mutagenic effects on Drosophila melanogaster, leading to increased mutated phenotypes and decreased viability at higher concentrations (Deepa Pv et al., 2012).
  • Industrial Applications :

    • Catalysis : NiFe2O4 nanoparticles effectively convert benzyl alcohol to benzaldehyde with high selectivity under mild conditions, making them a reusable catalyst for industrial applications (Iraqui et al., 2020).
    • Flavor Industry : Leaves of Prunus persica (L.) Batsch can be used as a natural source of benzaldehyde for the flavor industry, with higher yields during rainy and autumn seasons (Verma et al., 2017).
  • Photocatalysis :

    • Selective Synthesis of Benzaldehyde : Graphitic carbon nitride-based catalysts can effectively convert benzyl alcohol to benzaldehyde under environmentally friendly conditions, with thermal post-treatment at 500°C yielding the best performance (Lima et al., 2017).

Safety And Hazards

Benzaldehyde is stable under normal conditions of use . Avoid contact with oxidizing agents, aluminum, bases, iron and phenol . Benzaldehyde is highly flammable in liquid and vapor form . Vapors may form explosive mixtures with air . Heating to decomposition may release carbon monoxide, carbon dioxide and other potentially toxic fumes or gases .

Future Directions

The global Benzaldehyde market stood at approximately 170 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.50% during the forecast period until 2032 . The simplest aromatic aldehyde, which contains a benzene ring, is benzaldehyde. It is one of the most often used aldehydes in the production of a variety of flavours and perfumes, medicinal intermediates, and aniline dyes in the chemical industry . In addition, benzaldehyde is also utilised as a solvent in perfumes, particularly to create cinnamaldehyde and cinnamic acid and provide floral smells . Additionally, benzaldehyde is used in additives like fungicidal and antibacterial preservers . It functions as an important precursor in the synthesis of substances like benzoic acid, cinnamic acid .

properties

IUPAC Name

benzaldehyde
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InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
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InChI Key

HUMNYLRZRPPJDN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=O
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Molecular Formula

C7H6O, Array, C6H5CHO
Record name BENZALDEHYDE
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Related CAS

26006-39-3
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DSSTOX Substance ID

DTXSID8039241
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Molecular Weight

106.12 g/mol
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Physical Description

Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making., Liquid, Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to yellow liquid with a sweet, strong almond odour
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Boiling Point

354 °F at 760 mmHg (NTP, 1992), 178.7 °C, 62.00 to 63.00 °C. @ 10.00 mm Hg, 179 °C
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Flash Point

148 °F (NTP, 1992), 145 °F, 63 °C (Closed cup), 73.9 °C (Open cup), 63 °C c.c.
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), In water, 6950 mg/L at 25 °C, Approximately 0.6% wt. at 20 °C, Miscible with alcohol, ether, fixed and volatile oils, Soluble in liquid ammonia, Solubility of water in benzaldehyde at 20 °C, wt%: 1.5, 6.95 mg/mL at 25 °C, Solubility in water at 25 °C: poor, very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.050 at 15 °C/4 °C, Relative density (water = 1): 1.05, 1.040-1.047
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 79.2 °F ; 5 mmHg at 122.2 °F; 10 mmHg at 144 °F (NTP, 1992), 0.12 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 26 °C: 133
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Impurities

Usually chlorides., Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications., Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery., Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde.
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Product Name

Benzaldehyde

Color/Form

Strongly refractive liquid, becoming yellowish on keeping, Colorless or yellowish, strongly refractive volatile oil

CAS RN

100-52-7, 8013-76-1
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Record name BENZALDEHYDE
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Record name Benzaldehyde
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Record name BENZALDEHYDE
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Melting Point

-15 °F (NTP, 1992), -57.12 °C, -26 °C
Record name BENZALDEHYDE
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Record name BENZALDEHYDE
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Record name Benzaldehyde
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Synthesis routes and methods I

Procedure details

The conversion of the benzaldehyde (bald) amounted to 65.6% and the degree of conversion of octanal to 100%. The selectivities of benzaldehyde and octanal to give α-hexylcinnamaldehyde (α-hex) were 94.9% and 96.2%, respectively, while the selectivity of octanal to give α-hexyldecenal (α-HD) was 1.0%.
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Synthesis routes and methods II

Procedure details

A mixture of 0.276 g of toluene, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to toluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 60° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield benzoic acid and benzaldehyde in 49% and 3% yields, respectively, at 53% conversion of toluene.
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0.276 g
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0.005 g
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0.004 g
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5 g
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Synthesis routes and methods III

Procedure details

15 mg of the product of Example 8 were treated with 0. 1 ml benzaldehyde in 0.6 ml methylene chloride to give 1.1 mg of 9-dihydrotaxol-7,9-benzylidene acetal (Scheme 3, compound 12, X=H, Y=Ph).
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product
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15 mg
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Synthesis routes and methods IV

Procedure details

A mixture of benzaldehyde (82.1 mL, 0.81 mol), methyl acrylate (109.1 mL, 1.211 mol), 1,4-diazabicyclo (2,2,2) octane (13.6 g, 0.12 mol), and acetic acid (1.4 mL, 0.024 mol) was allowed to stir at 35° C. for 60 h, at which point the reaction was determined to have proceeded to 70% completion by 1H NMR. Methyl acrylate (20.9 mL, 0.23 mol) was then added and the solution was allowed to react at 35° C. for an additional 48 h. The mixture was diluted with diethyl ether (1.0 L) and was washed with 2×200 mL portions of a pH 7 phosphate buffer. After concentration in vacuo, the remaining mixture was distilled at reduced pressure (12 mm) to afford 6.5 g of unreacted benzaldehyde and 130.0 g (90%) of the desired product as a colorless oil: b.p. 130° C. (12 mm); IR (film) 1718, 1440 cm-1 ; 1H NMR (CDCl3) δ3.67 (s, 3H), 5.52 (br s, 1H), 5.83-5.85 (m, 1H), 6.29-6.31 (m, 1H), 7.23-7.39 (m, 5H); 13C NMR (75 MHz, CDCl3) δ51.8, 72.9, 125.8, 126.5, 127.7, 128.3, 141.2, 141.9, 166.6.
Quantity
82.1 mL
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109.1 mL
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13.6 g
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reactant
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1.4 mL
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20.9 mL
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1 L
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Synthesis routes and methods V

Procedure details

The reactor is heated to, and maintained at, 140°, when a stream of 300 mmoles/hr. nitrogen, 100 mmoles/hr. oxygen, 180 mmoles/hr. water and 17 mmoles/hr. toluene is passed through the catalyst bed. The exhaust gases are passed through a trap cooled by dry ice, followed by a carbon dioxide absorbing solution. Gas chromatographic and titrimetric analyses on the product of a 5 hour operation indicate product yields of 2.6 mole % benzaldehyde, 0.6 mole % benzoic acid and 0.8 mole % toluene converted to carbon dioxide. The conversion is 4.0% with a benzaldehyde selectivity of 65%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzaldehyde
Reactant of Route 2
Benzaldehyde
Reactant of Route 3
Benzaldehyde
Reactant of Route 4
Benzaldehyde
Reactant of Route 5
Benzaldehyde
Reactant of Route 6
Benzaldehyde

Citations

For This Compound
375,000
Citations
A Andersen - International journal of toxicology, 2006 - europepmc.org
… supportive of the safety of Benzaldehyde. Benzaldehyde is absorbed through skin and by the … The oral LD(50) of Benzaldehyde in rats and mice ranged from 800 to 2850 mg/kg. The …
Number of citations: 125 europepmc.org
M Berger, IL Goldblatt, C Steel - Journal of the American Chemical …, 1973 - ACS Publications
… of azoalkanes1 we have used benzaldehyde as a triplet energy donor.2 Benzaldehyde is … There were rather preliminary studies into the direct photolysis of gaseous benzaldehyde.8-11 …
Number of citations: 104 pubs.acs.org
M Yamashita, Y Suzuki, Y Segawa… - Journal of the American …, 2007 - ACS Publications
… 10 10 was formed by the reaction of 3 with benzaldehyde (runs 1−3) in sharp contrast to the … 1 equiv of benzaldehyde (run 4). Addition of a second equivalent of benzaldehyde to 2 led to …
Number of citations: 208 pubs.acs.org
S Takeuchi, M Kochi, K Sakaguchi… - Agricultural and …, 1978 - jstage.jst.go.jp
The use of fig fruit (Ficus carica L.) as a traditional carcinostatic drug is widespread all over the world. 1) One of us (M. Kochi) has long been interested in the clinical utility of fig and has …
Number of citations: 87 www.jstage.jst.go.jp
D Haffad, U Kameswari, MM Bettahar, A Chambellan… - Journal of …, 1997 - Elsevier
… of benzoate species by H2 to benzaldehyde, regenerating the active … The present study shows that the benzaldehyde … This paper deals with the conversion of benzaldehyde under …
Number of citations: 91 www.sciencedirect.com
M Kochi, N Isono, M Niwayama… - Cancer treatment …, 1985 - books.google.com
… to be benzaldehyde (2). We then reported clinical trials with ẞ-cyclodextrin benzaldehyde … This report summarizes our experience with another type of benzaldehyde derivative, 4, 6-…
Number of citations: 59 books.google.com
A Corma, V Fornes, RM Martin-Aranda, F Rey - Journal of Catalysis, 1992 - Elsevier
By carrying out the condensation of benzaldehyde with activated methylenic groups with different pK values, in the presence of a MgAl hydrotalcite catalyst, it has been found that this …
Number of citations: 373 www.sciencedirect.com
S Namysl, M Pelucchi, LP Maffei, O Herbinet… - Combustion and …, 2020 - Elsevier
… Benzaldehyde is an aromatic aldehyde commonly considered in bio-oil surrogate … In this study, the gas-phase oxidation of benzaldehyde was investigated in a jet-stirred reactor. 48 …
Number of citations: 22 www.sciencedirect.com
V Molina, M Merchán - The Journal of Physical Chemistry A, 2001 - ACS Publications
… investigation carried out on benzaldehyde, the simplest aromatic … ab initio results available on benzaldehyde. We believe that … The spectroscopy of benzaldehyde has been extensively …
Number of citations: 59 pubs.acs.org
M Kochi, S Takeuchi, T Mizutani… - Cancer Treatment …, 1980 - europepmc.org
Ninety patients with inoperable carcinoma in the terminal stages and 12 patients in serious condition with other tumor types were given benzaldehyde in the form of beta-cyclodextrin …
Number of citations: 102 europepmc.org

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